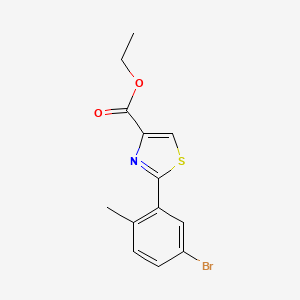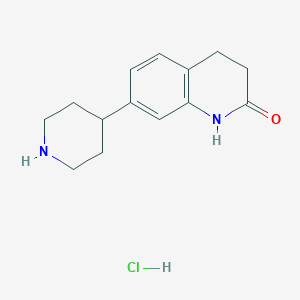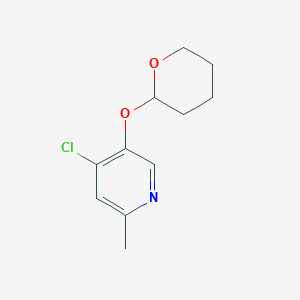![molecular formula C9H11ClN2S B13669280 (2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride](/img/structure/B13669280.png)
(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring.
Methylation: The benzothiazole ring is then methylated at the 2-position using a methylating agent such as methyl iodide.
Aminomethylation: The final step involves the introduction of the methanamine group at the 6-position of the benzothiazole ring. This can be achieved through a Mannich reaction, where the benzothiazole is reacted with formaldehyde and a secondary amine.
Hydrochloride Formation: The free base of the compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated benzothiazole derivatives.
Aplicaciones Científicas De Investigación
(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a monoamine oxidase inhibitor, which is relevant in the treatment of neurodegenerative disorders such as Parkinson’s disease.
Medicine: Explored for its potential therapeutic effects in treating depression and anxiety disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of monoamine oxidase enzymes. Monoamine oxidase enzymes are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, (2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety.
Comparación Con Compuestos Similares
Similar Compounds
- (6-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride
- (2,3-Dimethylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
- (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
Uniqueness
(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit monoamine oxidase B over monoamine oxidase A makes it a valuable compound in the development of treatments for neurodegenerative and neuropsychiatric disorders.
Propiedades
Fórmula molecular |
C9H11ClN2S |
|---|---|
Peso molecular |
214.72 g/mol |
Nombre IUPAC |
(2-methyl-1,3-benzothiazol-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H10N2S.ClH/c1-6-11-8-3-2-7(5-10)4-9(8)12-6;/h2-4H,5,10H2,1H3;1H |
Clave InChI |
NWFGJVQWDSIXFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C=C(C=C2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 5-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13669218.png)





![4-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13669252.png)






![3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13669293.png)
